(4As,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3,5-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
(4As,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3,5-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Brand Name:
Vulcanchem
CAS No.:
141544-42-5
VCID:
VC0233639
InChI:
InChI=1S/C52H84O19/c1-23-32(54)35(57)38(60)43(66-23)68-28-22-65-45(41(71-44-39(61)36(58)33(55)24(2)67-44)40(28)70-42-37(59)34(56)27(53)21-64-42)69-31-13-14-49(7)29(48(31,5)6)12-15-51(9)30(49)11-10-25-26-20-47(3,4)16-18-52(26,46(62)63)19-17-50(25,51)8/h10,23-24,26-45,53-61H,11-22H2,1-9H3,(H,62,63)/t23-,24-,26+,27+,28-,29?,30+,31-,32-,33-,34-,35+,36+,37+,38+,39+,40-,41+,42+,43-,44-,45-,49-,50+,51+,52-/m0/s1
SMILES:
CC1C(C(C(C(O1)OC2COC(C(C2OC3C(C(C(CO3)O)O)O)OC4C(C(C(C(O4)C)O)O)O)OC5CCC6(C(C5(C)C)CCC7(C6CC=C8C7(CCC9(C8CC(CC9)(C)C)C(=O)O)C)C)C)O)O)O
Molecular Formula:
C52H84O19
Molecular Weight:
1013.2 g/mol
(4As,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3,5-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
CAS No.: 141544-42-5
Main Products
VCID: VC0233639
Molecular Formula: C52H84O19
Molecular Weight: 1013.2 g/mol
CAS No. | 141544-42-5 |
---|---|
Product Name | (4As,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3,5-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Molecular Formula | C52H84O19 |
Molecular Weight | 1013.2 g/mol |
IUPAC Name | (4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3,5-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Standard InChI | InChI=1S/C52H84O19/c1-23-32(54)35(57)38(60)43(66-23)68-28-22-65-45(41(71-44-39(61)36(58)33(55)24(2)67-44)40(28)70-42-37(59)34(56)27(53)21-64-42)69-31-13-14-49(7)29(48(31,5)6)12-15-51(9)30(49)11-10-25-26-20-47(3,4)16-18-52(26,46(62)63)19-17-50(25,51)8/h10,23-24,26-45,53-61H,11-22H2,1-9H3,(H,62,63)/t23-,24-,26+,27+,28-,29?,30+,31-,32-,33-,34-,35+,36+,37+,38+,39+,40-,41+,42+,43-,44-,45-,49-,50+,51+,52-/m0/s1 |
Standard InChIKey | XAFDYNYZRDQZAF-KVACYZFBSA-N |
Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CO[C@H]([C@@H]([C@H]2O[C@@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O)O[C@H]5CC[C@@]6([C@H]7CC=C8[C@H]9CC(CC[C@@]9(CC[C@]8([C@@]7(CCC6C5(C)C)C)C)C(=O)O)(C)C)C)O)O)O |
SMILES | CC1C(C(C(C(O1)OC2COC(C(C2OC3C(C(C(CO3)O)O)O)OC4C(C(C(C(O4)C)O)O)O)OC5CCC6(C(C5(C)C)CCC7(C6CC=C8C7(CCC9(C8CC(CC9)(C)C)C(=O)O)C)C)C)O)O)O |
Canonical SMILES | CC1C(C(C(C(O1)OC2COC(C(C2OC3C(C(C(CO3)O)O)O)OC4C(C(C(C(O4)C)O)O)O)OC5CCC6(C(C5(C)C)CCC7(C6CC=C8C7(CCC9(C8CC(CC9)(C)C)C(=O)O)C)C)C)O)O)O |
Synonyms | oleanolic acid 3-O-alpha-L-rhamnopyranosyl(1-3)-beta-D-xylopyranosyl(1-3)-alpha-L-rhamnopyranosyl(1-2)-alpha-L-arabinopyranoside triploside C |
PubChem Compound | 197450 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume